molecular formula C9H9NO2S B8441547 Ethyl 2-ethynyl-4-methylthiazole-5-carboxylate

Ethyl 2-ethynyl-4-methylthiazole-5-carboxylate

Cat. No. B8441547
M. Wt: 195.24 g/mol
InChI Key: ISCZUIRLOBVLPH-UHFFFAOYSA-N
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Patent
US08258160B2

Procedure details

To a solution of ethyl 2-bromo-4-methylthiazole-5-carboxylate (0.50 g, 2.00 mmol) in anhydrous toluene (5 mL) was added copper(I) iodide (0.008 g, 0.040 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.028 g, 0.040 mmol) and N,N-diisopropylethylamine (0.52 mL, 3.00 mmol). The reaction mixture was degassed and the reaction flask was flashed and filled with nitrogen followed by the addition of trimethylsilylacetylene (0.42 mL, 3.00 mmol). The reaction mixture was heated at 40° C. for 5 hours, cooled to ambient temperature, poured onto a silica gel pad and eluted with hexanes and hexanes/ethyl acetate (10/1). The collections were concentrated in vacuo and the obtained clear oil was dissolved in dichloromethane (5 mL) and treated with 10% aqueous sodium hydroxide (0.5 mL) at ambient temperature for 1 hour. The reaction mixture was diluted with dichloromethane (15 mL), washed with water (7 mL) and brine (7 mL). The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to afford the title compound as a yellowish solid (0.31 g, 77%): 1H NMR (300 MHz, CDCl3) δ 4.24 (q, J=7.1 Hz, 2H), 3.53 (s, 1H), 2.63 (s, 3H), 1.27 (t, J=7.1 Hz, 3H); MS (ES+) m/z 196.2 (M+1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
0.008 g
Type
catalyst
Reaction Step One
Quantity
0.028 g
Type
catalyst
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][C:4]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:5]([CH3:7])[N:6]=1.[CH:13](N(CC)C(C)C)(C)[CH3:14].C[Si](C#C)(C)C>C1(C)C=CC=CC=1.[Cu]I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[C:13]([C:2]1[S:3][C:4]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:5]([CH3:7])[N:6]=1)#[CH:14] |^1:39,58|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1SC(=C(N1)C)C(=O)OCC
Name
Quantity
0.52 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
copper(I) iodide
Quantity
0.008 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
0.028 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
0.42 mL
Type
reactant
Smiles
C[Si](C)(C)C#C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed
ADDITION
Type
ADDITION
Details
filled with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
ADDITION
Type
ADDITION
Details
poured onto a silica gel pad
WASH
Type
WASH
Details
eluted with hexanes and hexanes/ethyl acetate (10/1)
CONCENTRATION
Type
CONCENTRATION
Details
The collections were concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the obtained clear oil was dissolved in dichloromethane (5 mL)
ADDITION
Type
ADDITION
Details
treated with 10% aqueous sodium hydroxide (0.5 mL) at ambient temperature for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with dichloromethane (15 mL)
WASH
Type
WASH
Details
washed with water (7 mL) and brine (7 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#C)C=1SC(=C(N1)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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